Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a boronic ester derivative that plays a significant role in organic synthesis. This compound is particularly valuable due to its ability to participate in various chemical reactions, making it a versatile building block in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction.
Protection of the Amino Group: The amino group is protected using a BOC (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Esterification: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various biaryl compounds.
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of boron-containing drugs and probes.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The thiophene ring provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the thiophene ring and amino group.
4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic Acid: Similar but without the pinacol ester group.
Thiophene-2-Boronic Acid Pinacol Ester: Similar but lacks the BOC-protected amino group and methoxycarbonyl group.
Uniqueness
Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis, capable of participating in a wide range of chemical transformations.
Biological Activity
Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its therapeutic applications and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : The thiophene structure is synthesized using sulfur and appropriate carbon sources.
- Introduction of the Boronic Acid Group : This is achieved through a palladium-catalyzed borylation reaction.
- Protection of the Amino Group : The amino group is protected with a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions.
- Esterification : The final step involves esterifying the boronic acid with pinacol to form the desired ester .
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been explored in various studies:
Antimicrobial Activity
Thiophene derivatives have been noted for their significant antimicrobial properties. In studies involving various bacterial strains (both Gram-positive and Gram-negative), compounds similar to this derivative have shown promising antibacterial activity . For instance, derivatives were evaluated against Bacillus subtilis and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics.
Anticancer Properties
Research indicates that thiophene derivatives possess anticancer activity. The compound's ability to inhibit specific cancer cell lines has been assessed in vitro. For example, studies on related thiophene carboxylic acids have demonstrated cytotoxic effects against prostate cancer cell lines (PC-3), suggesting potential use in cancer therapeutics .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The boronic acid moiety allows for interactions with diols and other nucleophiles, making it a candidate for enzyme inhibitors. This property is crucial in designing drugs targeting various enzymatic pathways.
- Calcium Channel Blocking : Some thiophene derivatives exhibit spasmolytic activity by blocking calcium channels in smooth muscle cells. This mechanism suggests potential applications in treating conditions related to smooth muscle contraction .
Case Studies
Several case studies highlight the biological efficacy of thiophene derivatives:
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Antibacterial Studies : A series of thiophene derivatives were tested against Staphylococcus aureus and E. coli. Results indicated that certain substitutions on the thiophene ring enhanced antibacterial potency significantly compared to controls .
Compound Bacterial Strain Inhibition Zone (mm) 1 S. aureus 22 2 E. coli 19 Control Amoxicillin 30 - Anticancer Activity : Compounds derived from thiophene structures were evaluated for their cytotoxicity against human cancer cell lines. One study reported an IC50 value of approximately 10 µM for a closely related thiophene derivative against PC-3 cells .
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO6S/c1-15(2,3)23-14(21)19-10-9-11(26-12(10)13(20)22-8)18-24-16(4,5)17(6,7)25-18/h9H,1-8H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKHNVGOVMVCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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